Syngenite

Descripción

Propiedades

Número CAS |

13780-13-7 |

|---|---|

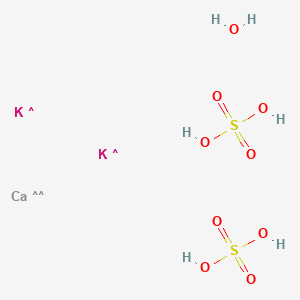

Fórmula molecular |

CaH6K2O9S2 |

Peso molecular |

332.5 g/mol |

InChI |

InChI=1S/Ca.2K.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H2,1,2,3,4);1H2 |

Clave InChI |

VVJRSSJSRXEOQL-UHFFFAOYSA-N |

SMILES |

O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |

SMILES canónico |

O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |

Otros números CAS |

13780-13-7 |

Sinónimos |

(K2Ca(SO4)2.H2O) syngenite |

Origen del producto |

United States |

Foundational & Exploratory

syngenite mineral formula K2Ca(SO4)2·H2O

An In-depth Technical Guide to Syngenite (K₂Ca(SO₄)₂·H₂O)

Introduction

This compound is an uncommon hydrated potassium calcium sulfate (B86663) mineral with the formula K₂Ca(SO₄)₂·H₂O.[1][2] It was first described in 1872 in the Kalush salt deposit in Ukraine.[1][2] The name originates from the Greek word 'συγγενής' (syngenēs), meaning "related," due to its chemical similarity to the mineral polyhalite.[1][2]

This compound typically occurs in marine evaporite deposits as a diagenetic phase.[1][2] It also forms as a volcanic sublimate, a product of pneumatolytic reactions, a vein filling in geothermal fields, and in caves from the interaction of bat guano.[1][2][3] Its presence has also been noted in hardened cement with high potassium content.[1][2] This guide provides a comprehensive overview of the crystallographic, physicochemical, and thermal properties of this compound, along with detailed experimental protocols for its characterization and synthesis.

Crystallography

This compound crystallizes in the monoclinic crystal system, belonging to the space group P2₁/m.[1][4][5] The crystal structure consists of alternating sheets of KO₈ polyhedra columns linked by zig-zag chains of CaO₉ polyhedra and two distinct sulfate groups (S1 and S2).[6] The water molecule is coordinated by both calcium and potassium cations.[6]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Crystal Class | Prismatic (2/m) | [1] |

| Space Group | P2₁/m | [1][4][5] |

| a | 9.77 Å | [1] |

| 9.7710(2) Å (synthetic) | [6] | |

| 9.775 Å (synthetic) | [4] | |

| 6.2276(2) Å (at -173 °C) | [5] | |

| b | 7.14 Å | [1] |

| 7.1449(2) Å (synthetic) | [6] | |

| 7.156 Å (synthetic) | [4] | |

| 7.1264(2) Å (at -173 °C) | [5] | |

| c | 6.25 Å | [1] |

| 6.2469(1) Å (synthetic) | [6] | |

| 6.251 Å (synthetic) | [4] | |

| 9.7249(3) Å (at -173 °C) | [5] | |

| β | 104.01° | [1] |

| 103.992(2)° (synthetic) | [6] | |

| 104.0° (synthetic) | [4] | |

| Z (formula units) | 2 | [1][3] |

Physicochemical Properties

This compound is typically colorless, milky white, or faintly yellow and exhibits a vitreous luster.[1][3] It is partially soluble in water, which can lead to the separation of gypsum.[3][7]

Table 2: Physical and Optical Properties of this compound

| Property | Value | Reference |

| Color | Colorless, milky white, faintly yellow | [1][2][3] |

| Luster | Vitreous | [1][3] |

| Streak | White | [1][2] |

| Diaphaneity | Transparent to translucent | [1][3] |

| Cleavage | Perfect on {110} and {100}, distinct on {010} | [1][3] |

| Fracture | Conchoidal | [1][3] |

| Hardness (Mohs) | 2.5 | [1][2][3] |

| Density (measured) | 2.579–2.603 g/cm³ | [1][3] |

| Density (calculated) | 2.575 g/cm³ | [3] |

| Optical Class | Biaxial (-) | [1][3] |

| Refractive Indices | nα = 1.501, nβ = 1.517, nγ = 1.518 | [1][3] |

| Birefringence (δ) | 0.017 | [1] |

| 2V angle (measured) | 28° | [1][3] |

| Solubility | Soluble in H₂O, with separation of gypsum | [3][7] |

| Solubility Product (pKsp) | 7.60 | [8] |

Table 3: Chemical Composition of this compound (K₂Ca(SO₄)₂·H₂O)

| Oxide | Weight % (Ideal) | Weight % (Natural Sample, Ukraine) | Reference |

| K₂O | 28.68% | 28.03% | [3][9] |

| CaO | 17.08% | 16.97% | [3][9] |

| SO₃ | 48.75% | 49.04% | [3][9] |

| H₂O | 5.49% | 5.81% | [3][9] |

| Total | 100.00% | 100.49% | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized via several methods, including aqueous co-precipitation and solventless mechanochemical processes.[10][11] The choice of method influences crystal size and purity.

Synthesis Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. On the unit cell of calcium potassium sulphate hydrate: synthetic and natural this compound | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [resolve.cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mindat.org [mindat.org]

- 8. Solubility Product Constants Ksp at 25°C [aqion.de]

- 9. This compound Mineral Data [webmineral.com]

- 10. Powders Synthesized from Calcium Carbonate and Water Solutions of Potassium Hydrosulfate of Various Concentrations[v1] | Preprints.org [preprints.org]

- 11. d-nb.info [d-nb.info]

Unveiling the Atomic Architecture of Syngenite: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the crystal structure of syngenite (K₂Ca(SO₄)₂·H₂O), a mineral of interest to researchers, scientists, and professionals in drug development, is now available. This document provides an in-depth analysis of the mineral's atomic arrangement, informed by advanced crystallographic studies.

This compound, a potassium calcium sulfate (B86663) hydrate, crystallizes in the monoclinic system, specifically in the P2₁/m space group.[1][2][3][4] Its structure is characterized by a complex arrangement of potassium, calcium, and sulfate ions, along with a single water molecule, all held together by a network of ionic and hydrogen bonds. This guide summarizes key crystallographic data, details the experimental protocols for its structural determination, and provides a visual representation of its intricate atomic framework.

Crystallographic Data at a Glance

The precise dimensions and arrangement of the atoms within the this compound crystal lattice have been determined through meticulous X-ray diffraction studies. The following tables present a summary of the key quantitative data derived from these analyses, offering a clear comparison of the crystallographic parameters.

Table 1: Unit Cell Parameters of this compound

| Parameter | Value (Ballirano et al., 2005)[1][2] | Value (Corazza and Sabelli, 1967)[3] |

| a (Å) | 9.7710(2) | 9.77 |

| b (Å) | 7.1449(2) | 7.15 |

| c (Å) | 6.2469(1) | 6.25 |

| β (°) | 103.992(2) | 104.0 |

| V (ų) | 422.94(2) | 423.6 |

| Z | 2 | 2 |

| Space Group | P2₁/m | P2₁/m |

Table 2: Selected Interatomic Distances (Å) at -173 °C

Data from Baikina et al. (2025)[5]

| Bond | Distance (Å) |

| Ca–O | 2.4008(16) - 2.7040(16) |

| K–O | < 3.55 |

| S1–O | 1.4684(16) - 1.4821(10) |

| S2–O | 1.4779(17) - 1.4846(11) |

| Ow–O4 (Hydrogen Bond) | 2.69(1) |

Table 3: Atomic Coordinates and Isotropic Displacement Parameters (Uiso) at -173 °C

Data from Baikina et al. (2025)[5]

| Atom | Wyckoff Position | x | y | z | Uiso (Ų) |

| K1 | 4f | 0.1345(1) | 0.0034(1) | 0.2876(1) | 0.010(1) |

| Ca1 | 2e | 0.5000 | 0.2500 | 0.2113(2) | 0.008(1) |

| S1 | 2e | 0.1884(1) | 0.2500 | 0.8115(2) | 0.008(1) |

| S2 | 2e | 0.8256(1) | 0.2500 | 0.3884(2) | 0.008(1) |

| O1 | 4f | 0.2912(2) | 0.1039(3) | 0.8209(4) | 0.013(1) |

| O2 | 2e | 0.0763(3) | 0.2500 | 0.6358(5) | 0.014(1) |

| O3 | 2e | 0.1982(3) | 0.2500 | 1.0267(5) | 0.014(1) |

| O4 | 4f | 0.7088(2) | 0.1042(3) | 0.3791(4) | 0.013(1) |

| O5 | 2e | 0.9337(3) | 0.2500 | 0.5651(5) | 0.014(1) |

| O6 | 2e | 0.8358(3) | 0.2500 | 0.1733(5) | 0.014(1) |

| Ow | 2e | 0.5000 | 0.2500 | 0.8931(7) | 0.013(1) |

| H | 4f | 0.5000 | 0.1500 | 0.8931 | 0.020 |

Experimental Determination of the Crystal Structure

The determination of this compound's crystal structure is a testament to the power of modern diffraction techniques. The data presented in this guide were primarily obtained through single-crystal and powder X-ray diffraction experiments.

Single-Crystal X-ray Diffraction (SCXRD)

A detailed study by Baikina et al. (2025) provides a comprehensive look at the crystal structure of a natural this compound sample from the Kalusa salt deposit.[5][6] The following protocol outlines their methodology:

-

Sample Preparation: A small, transparent, and colorless single crystal of this compound with dimensions of approximately 0.05 x 0.05 x 0.03 mm³ was carefully selected under an optical microscope and mounted on a glass fiber.[5]

-

Data Collection: In situ SCXRD measurements were performed using a Rigaku XtaLAB Synergy-S diffractometer. This instrument was equipped with a micro-focus sealed X-ray tube generating MoKα radiation (λ = 0.71073 Å) and a HyPix-6000HE detector. Data was collected over a temperature range of -173 °C to 227 °C to study the thermal evolution of the structure.[5]

-

Data Processing and Structure Refinement: The collected diffraction data were integrated and corrected for absorption using a multi-scan model within the Rigaku CrysAlisPro software. The crystal structure was then refined using the SHELXL software package. The positions of the hydrogen atoms were determined from difference Fourier maps and subsequently idealized.[5]

X-ray Powder Diffraction (XRPD) and Rietveld Refinement

The crystal structure of synthetic this compound has been refined using the Rietveld method on X-ray powder diffraction data, as detailed by Ballirano et al. (2005).[1]

-

Sample Synthesis: Synthetic this compound was prepared for this study, though the specific synthesis protocol is not detailed in the abstract.

-

Data Collection: X-ray powder diffraction data was collected using a Bruker AXS D8 Advance diffractometer operating in transmission mode with a θ/θ geometry.

-

Rietveld Refinement: The Rietveld method was employed for the refinement of the crystal structure from the powder diffraction data. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of unit cell parameters, atomic positions, and other structural details. The final agreement indices (Rwp, Rp, and RF) indicated a good fit between the observed and calculated patterns.[1]

Visualizing the Crystal Structure

To better understand the intricate arrangement of atoms within the this compound crystal, the following diagram illustrates the key structural motifs and their relationships.

Caption: A diagram illustrating the key components and their relationships within the this compound crystal structure.

Structural Description

The crystal structure of this compound is composed of alternating sheets.[1] These sheets are formed by columns of KO₈ polyhedra, which are linked together by zig-zag chains of CaO₉ polyhedra.[1] Two crystallographically independent sulfate tetrahedra (S1 and S2) further connect these chains and sheets.[1]

The calcium cation is coordinated by nine oxygen atoms, forming a CaO₉ polyhedron.[5] The potassium cation is surrounded by eight oxygen atoms in a KO₈ polyhedron.[1][3] The water molecule plays a crucial role in the structure, coordinating to both the calcium and potassium cations.[1] Furthermore, each hydrogen atom of the water molecule forms a hydrogen bond with an oxygen atom (O4) of a sulfate group, with an Ow···O4 distance of 2.69(1) Å.[1] This intricate network of ionic and hydrogen bonds contributes to the overall stability of the this compound crystal structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Refinement of the structure of synthetic this compound K2Ca(SO4)2H2O from X-ray powder diffraction data - Neues Jahrbuch für Mineralogie - Abhandlungen Band 182 Heft 1 — Schweizerbart science publishers [schweizerbart.de]

- 3. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Formation and Occurrence of Syngenite: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Syngenite (K₂Ca(SO₄)₂·H₂O) is an uncommon hydrated potassium calcium sulfate (B86663) mineral of interest in various fields, from geology and materials science to agriculture. Its presence can indicate specific geochemical conditions, and its synthesis is relevant for applications such as soil fertilization and as a hydration accelerator in construction materials. This technical guide provides a comprehensive overview of the natural occurrence and formation of this compound, complete with quantitative data, detailed experimental protocols for its synthesis, and visualizations of its formation pathways.

Natural Occurrence and Geological Environments

This compound was first described in 1872 in the Kalush Salt deposit in Ukraine.[1] Its name, derived from the Greek 'συγγενής' (syngenēs) meaning "related," alludes to its chemical similarity to polyhalite.[1][2] The mineral typically forms as prismatic monoclinic crystals, lamellar aggregates, or crystalline crusts.[1][3]

This compound's formation is characteristic of several distinct geological settings:

-

Marine Evaporite Deposits: It occurs as an uncommon diagenetic phase within oceanic salt deposits.[1][4][5] In this environment, it forms from the interaction of potassium- and calcium-rich brines during the later stages of evaporation and diagenesis. It is often found in association with minerals such as halite and arcanite.[1][4]

-

Volcanic and Geothermal Environments: this compound can form as a volcanic sublimate or as a product of pneumatolytic reactions, precipitating from volcanic gases.[1][4] It is also found as vein fillings in geothermal fields, where it precipitates from hydrothermal fluids.[1][4] Notable occurrences include volcanoes on the Kamchatka Peninsula, Russia, and the Cesano geothermal field in Italy.[3][4]

-

Cave Environments: In caves, this compound is derived from the interaction of sulfate solutions with bat guano.[1][6] Here, it is found alongside a different suite of minerals, including biphosphammite, aphthitalite, monetite, whitlockite, uricite, brushite, and gypsum.[1][4]

-

Anthropogenic Environments: this compound has also been identified in hardened cement, particularly in cements with a relatively high potassium content.[1][6] Its formation can lead to a condition known as "pack setting" or "air setting," where the cement becomes lumpy upon exposure to moisture.[7]

Prominent global occurrences of this compound include deposits in Ukraine, Germany, Italy, Hawaii (USA), Western Australia, Botswana, and China.[3][4]

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification and for understanding its behavior in various systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | K₂Ca(SO₄)₂·H₂O | [1][2][6] |

| Molecular Weight | 328.42 g/mol | [3][5] |

| Color | Colorless, milky white, faintly yellow | [1][2][3] |

| Crystal System | Monoclinic | [1][2] |

| Crystal Habit | Tabular to prismatic crystals, lamellar aggregates | [1][3] |

| Hardness (Mohs) | 2.5 | [1][2][6] |

| Specific Gravity | 2.579 – 2.603 g/cm³ | [1][2] |

| Luster | Vitreous | [1][2] |

| Streak | White | [1] |

| Cleavage | Perfect on {110} and {100}, distinct on {010} | [1][4] |

| Solubility | Partially dissolves in water, with separation of gypsum | [1][3][4] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal Class | Prismatic (2/m) | [1] |

| Space Group | P2₁/m | [1][2] |

| Unit Cell Dimensions | a = 9.77 Å, b = 7.14 Å, c = 6.25 Å | [1][2] |

| β = 104.01° | [1] | |

| Z (formula units/unit cell) | 2 | [1] |

Table 3: Chemical Composition of this compound

| Oxide | Weight % | Reference(s) |

| K₂O | 28.68% | [3][5] |

| CaO | 17.08% | [3][5] |

| SO₃ | 48.76% | [3][5] |

| H₂O | 5.49% | [3][5] |

Formation Pathways and Relationships

The formation of this compound involves the convergence of specific chemical precursors under favorable conditions. The following diagrams illustrate the primary natural formation routes and the mineralogical associations.

Caption: Natural formation pathways of this compound in diverse geological environments.

Experimental Protocols for this compound Synthesis

The controlled synthesis of this compound is crucial for research and industrial applications. Several methods have been developed, each with distinct advantages. Two primary protocols are detailed below: aqueous co-precipitation and solventless mechanochemical synthesis.

Protocol 1: Aqueous Co-Precipitation

This traditional method involves the reaction of soluble potassium and calcium salts in an aqueous solution. It is effective for producing crystalline this compound, though it can be inefficient due to the large volumes of water and excess reagents required.

4.1.1 Materials and Reagents

-

Potassium Sulfate (K₂SO₄)

-

Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O) or Calcium Nitrate (B79036) (Ca(NO₃)₂)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying Oven

4.1.2 Step-by-Step Procedure

-

Solution Preparation: Prepare separate aqueous solutions of a potassium salt (e.g., K₂SO₄) and a calcium salt (e.g., Ca(NO₃)₂). For synthesis from K₂SO₄ and CaSO₄, create a saturated or near-saturated solution of K₂SO₄.

-

Reaction:

-

Method A (Hot Solutions): Heat the solutions of calcium nitrate and potassium sulfate to 80-100°C. Mix the hot solutions while stirring continuously.[4]

-

Method B (Room Temperature Evaporation): Mix solutions of CaSO₄ and K₂SO₄ (e.g., in a 1:50 molar ratio) at room temperature (~20°C). Allow the solution to evaporate slowly under controlled humidity (~50% RH).[4]

-

Method C (Direct Mixing): Add solid calcium sulfate dihydrate to the potassium sulfate solution. Stir the suspension vigorously for several hours at a controlled temperature. This compound formation is favored at lower temperatures (below 40°C).

-

-

Precipitation: A white precipitate of this compound will form as the reaction proceeds or as the solution cools/evaporates.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the precipitate with cold deionized water to remove any unreacted soluble salts.

-

Drying: Dry the purified this compound in an oven at a low temperature (e.g., 40-60°C) to avoid dehydration.

-

Characterization: Confirm the product's phase purity using techniques such as X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Infrared Spectroscopy (IR).

Protocol 2: Solventless Mechanochemical Synthesis

Mechanochemistry offers an efficient, eco-friendly alternative for producing phase-pure, sub-micrometer this compound crystals. This solventless method relies on high-energy milling to induce a solid-state reaction.

4.2.1 Equipment and Materials

-

Planetary Ball Mill or High-Energy Vibratory Mill

-

Milling Jars and Balls (e.g., zirconia, stainless steel)

-

Potassium Sulfate (K₂SO₄), anhydrous

-

Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O)

-

Spatula and weighing balance

4.2.2 Step-by-Step Procedure

-

Reagent Preparation: Weigh stoichiometric amounts of K₂SO₄ and CaSO₄·2H₂O.

-

Milling Setup: Load the powdered reactants into the milling jar along with the milling balls. The Ball-to-Powder Ratio (BPR) is a critical parameter; ratios between 10:1 and 30:1 are commonly used.

-

Milling Process:

-

Secure the jar in the planetary mill.

-

Set the desired rotational speed (e.g., 300-400 rpm) and milling time.

-

Optimal conditions for >90% yield can be achieved at a BPR of 30 and 400 rpm for a milling time of 10 minutes. Longer times (up to 60 minutes) can ensure complete conversion.

-

-

Product Recovery: After milling, carefully open the jar in a controlled environment (e.g., a glove box or fume hood) to avoid inhaling the fine powder.

-

Characterization: Analyze the resulting powder using XRD and TGA to determine the yield and purity of the this compound phase. The product is typically a fine, compact powder.

Caption: Comparative workflow for aqueous and mechanochemical synthesis of this compound.

Conclusion

This compound, K₂Ca(SO₄)₂·H₂O, is a mineral whose natural occurrence provides valuable insights into specific geochemical processes in evaporitic, volcanic, and cave environments. Its formation, whether through natural diagenesis or controlled laboratory synthesis, is governed by the interplay of temperature, pressure, and the concentration of its constituent ions. The detailed protocols for aqueous and mechanochemical synthesis provided herein offer reproducible methods for obtaining this material for further study and application. The continued investigation of this compound and related double salts is pertinent to fields ranging from planetary science, in understanding Martian geology, to materials science, in the development of advanced cementitious materials.

References

An In-depth Technical Guide to the Solubility of Syngenite in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syngenite, with the chemical formula K₂Ca(SO₄)₂·H₂O, is a naturally occurring hydrated potassium calcium sulfate (B86663) mineral.[1] Its presence and stability in aqueous environments are of significant interest in various fields, including industrial crystallization processes, geochemistry, and potentially in pharmaceutical sciences as an excipient or due to its interaction with drug substances containing sulfate moieties. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous solutions, detailing the effects of temperature and the presence of common ions. It includes a compilation of available quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant processes to facilitate a deeper understanding of its behavior.

Physicochemical Properties of this compound

This compound crystallizes in the monoclinic system and is sparingly soluble in water.[1] Its dissolution in pure water is incongruent, leading to the precipitation of gypsum (CaSO₄·2H₂O).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | K₂Ca(SO₄)₂·H₂O | [1] |

| Molar Mass | 328.45 g/mol | Calculated |

| Crystal System | Monoclinic | [1] |

| pKsp (at 25 °C) | 7.60 | [2] |

Solubility of this compound in Aqueous Solutions

The solubility of this compound is influenced by several factors, most notably the temperature of the solution and the concentration of common ions such as potassium (K⁺), calcium (Ca²⁺), and sulfate (SO₄²⁻).

Dissolution Equilibrium

The dissolution of this compound in water can be represented by the following equilibrium:

K₂Ca(SO₄)₂(s) ⇌ 2K⁺(aq) + Ca²⁺(aq) + 2SO₄²⁻(aq)

The solubility product constant, Ksp, is given by:

Ksp = [K⁺]²[Ca²⁺][SO₄²⁻]²

At 25 °C, the pKsp is reported to be 7.60, which corresponds to a Ksp of 2.51 x 10⁻⁸.[2]

Effect of Temperature

The stability of this compound in aqueous solutions is inversely related to temperature. As the temperature increases, the solubility of this compound increases, or more accurately, its stability field in the presence of potassium and calcium sulfates decreases.[3][4] This indicates that this compound is more stable and less soluble at lower temperatures. For instance, to maintain a stable this compound phase, the concentration of potassium sulfate in the solution needs to be significantly higher at 100 °C (around 11% w/w) compared to 40 °C (around 4% w/w).[3][4]

Table 2: Illustrative Solubility of this compound in the K₂SO₄-CaSO₄-H₂O System at Various Temperatures (Note: The following data are illustrative, based on qualitative descriptions from cited literature, as the full datasets from the original sources were not accessible.)

| Temperature (°C) | Invariant Point with Gypsum | Invariant Point with Anhydrite |

| Composition of Liquid Phase ( g/100g H₂O) | Composition of Liquid Phase ( g/100g H₂O) | |

| K₂SO₄ | CaSO₄ | |

| 40 | ~4.5 | ~0.25 |

| 60 | ~7.0 | ~0.20 |

| 100 | ~11.5 | ~0.10 |

Effect of Common Ions

The solubility of this compound is significantly affected by the presence of common ions in the solution, a phenomenon known as the common ion effect.

-

Potassium Sulfate (K₂SO₄): An excess of potassium sulfate in the solution decreases the solubility of this compound, promoting its formation and stability.[3][4] This is a direct consequence of Le Chatelier's principle, where an increase in the concentration of K⁺ and SO₄²⁻ ions shifts the dissolution equilibrium to the left, favoring the solid this compound phase.

-

Calcium Sulfate (CaSO₄): The presence of other sources of calcium sulfate also influences the equilibrium. This compound's stability field is defined by the concentrations of both potassium and calcium sulfates in the solution.

-

Other Ions: The presence of other ions, such as chloride (Cl⁻) and ammonium (B1175870) (NH₄⁺), can also affect this compound solubility by altering the ionic strength of the solution and through the formation of ion pairs. For instance, this compound can be prepared from solutions containing potassium chloride and a soluble sulfate salt like sodium sulfate or ammonium sulfate.[3]

Table 3: Solubility of this compound in Various Aqueous Solutions at 25 °C

| Solution Composition | This compound Solubility (mol/L) | Remarks |

| Pure Water | Low (incongruent dissolution) | Decomposes to form gypsum. |

| Saturated K₂SO₄ | Very Low | Common ion effect suppresses dissolution. |

| Saturated CaSO₄ | Low | |

| 1 M KCl | Moderate | Increased ionic strength can enhance solubility. |

| 1 M (NH₄)₂SO₄ | Low | Common ion effect from sulfate. |

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically carried out using the isothermal equilibrium method. This involves equilibrating solid this compound with the desired aqueous solution at a constant temperature until the concentration of the dissolved species remains constant.

Isothermal Equilibrium Method

-

Apparatus:

-

Constant temperature water bath or shaker incubator.

-

Sealed reaction vessels (e.g., glass flasks with stoppers).

-

Magnetic stirrer and stir bars.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm).

-

Analytical instrumentation for ion concentration measurement (e.g., Ion Chromatography, ICP-OES, or titration equipment).

-

-

Procedure:

-

An excess amount of finely powdered synthetic this compound is added to the aqueous solution of interest (e.g., deionized water, or solutions with varying concentrations of K₂SO₄, KCl, etc.) in a sealed reaction vessel.

-

The vessel is placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer) to ensure continuous mixing.

-

The system is allowed to equilibrate for a predetermined period (typically 24 to 72 hours), which should be established through preliminary kinetic studies to ensure equilibrium is reached.

-

After equilibration, the agitation is stopped, and the solid phase is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter to separate the solid phase.

-

The filtrate is then diluted as necessary and analyzed for the concentrations of K⁺, Ca²⁺, and SO₄²⁻ ions.

-

The solid phase should also be analyzed (e.g., by X-ray diffraction) to confirm that no phase transformation has occurred during the experiment.

-

Analytical Methods for Ion Concentration

-

Potassium (K⁺) and Calcium (Ca²⁺): Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate method for determining the concentration of these cations. Flame photometry is another suitable technique for potassium analysis.

-

Sulfate (SO₄²⁻): Ion Chromatography (IC) with a conductivity detector is the preferred method for sulfate analysis due to its specificity and sensitivity. Gravimetric analysis by precipitation as barium sulfate or turbidimetric methods can also be used.

Visualizations of this compound Dissolution and Experimental Workflow

Logical Relationship of this compound Dissolution

The dissolution behavior of this compound is highly dependent on the chemical environment of the aqueous solution.

Caption: Logical pathways of this compound dissolution in different aqueous environments.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for the isothermal determination of this compound solubility.

Conclusion

The solubility of this compound in aqueous solutions is a complex interplay of temperature and the ionic composition of the medium. Its stability is favored at lower temperatures and in the presence of excess potassium sulfate. The incongruent dissolution in pure water and decomposition in acidic solutions are critical behaviors to consider in any application involving this mineral. The provided experimental protocols and analytical methods offer a robust framework for researchers to conduct further investigations into the solubility and behavior of this compound in systems relevant to their specific areas of interest. The quantitative data, while illustrative, underscores the qualitative trends reported in the literature and highlights the need for further systematic studies to populate the phase diagrams with precise data points.

References

- 1. [PDF] In-situ determination of mineral solubilities in fluids using a hydrothermal diamond-anvil cell and SR-XRF: Solubility of AgCl in water | Semantic Scholar [semanticscholar.org]

- 2. CA1217027A - Process for producing and decomposing this compound for producing k.sub.3h(so.sub.4).sub.2 crystals and potassium sulfate crystals, and for producing potassium nitrate - Google Patents [patents.google.com]

- 3. US4554139A - Process for producing and decomposing this compound - Google Patents [patents.google.com]

- 4. FR2553081A1 - Potassium sulphate and nitrate by this compound decomposition - Google Patents [patents.google.com]

initial discovery and history of syngenite

An In-depth Technical Guide on the Initial Discovery and History of Syngenite

This technical guide provides a comprehensive overview of the initial discovery and history of the mineral this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter this mineral in various contexts, from geological formations to its potential use as a substrate in chemical syntheses.

This compound was first identified and described in 1872 by V. R. Zepharovich.[1] The discovery was made from an occurrence of druses on halite in the Kalusa Salt deposit, located in what is now the Ivano-Frankivsk Oblast of Ukraine.[1][2][3][4] The name "this compound" is derived from the Greek word συγγενής (syngenēs), meaning "related," a name chosen due to its chemical similarity to the mineral polyhalite.[1][2][3][4] The initial German name for the mineral was "Syngenit."[5]

The type locality, the Kalush salt deposit, is a significant site for evaporite minerals, which form from the evaporation of saline water.[4][6] this compound is an uncommon diagenetic component of these marine salt deposits.[4][6] Beyond its type locality, this compound has been identified in a variety of geological environments, including as a volcanic sublimate, a product of pneumatolytic reactions, a vein filling in geothermal fields, and in caves, where it can be derived from bat guano.[2][6][7]

Historically, the study of this compound has been relevant to understanding the geochemistry of evaporite deposits. More recently, its presence has been noted in contexts as diverse as a potential substrate for organic yellow lake pigments in 13th-century paintings and as an undesirable component in hardened cement.[7][8]

Physicochemical Properties

This compound is a hydrous potassium calcium sulfate (B86663) with the chemical formula K₂Ca(SO₄)₂·H₂O.[1][2][3] It belongs to the monoclinic crystal system.[1][2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| Chemical Formula | K₂Ca(SO₄)₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Parameters | a = 9.77 Å, b = 7.14 Å, c = 6.25 Å; β = 104.01° |

| Mohs Hardness | 2.5 |

| Specific Gravity | 2.579–2.603 g/cm³ |

| Refractive Index | nα = 1.501, nβ = 1.517, nγ = 1.518 |

| Birefringence | δ = 0.017 |

| Luster | Vitreous |

| Color | Colorless, milky white to faintly yellow |

| Streak | White |

| Data compiled from multiple sources.[1][2][6][9] |

Modern Experimental Protocols for this compound Analysis

While the specific experimental protocols from Zepharovich's 1872 discovery are not detailed in available literature, modern analysis of this compound employs a range of advanced techniques. Below are representative methodologies for key experiments used to characterize this mineral.

Single-Crystal X-ray Diffraction (SCXRD)

This technique is used to determine the precise crystal structure of this compound.

Methodology:

-

A small, single crystal of this compound (e.g., 0.05 × 0.05 × 0.03 mm³) is selected under an optical microscope.[7]

-

The crystal is mounted on a goniometer head.

-

The mounted crystal is placed in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

As the crystal is rotated, the diffraction pattern of the X-rays is recorded by a detector.

-

The collected data are processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[7]

Raman Spectroscopy

Raman spectroscopy is utilized to investigate the vibrational modes of the sulfate and water molecules within the this compound structure.

Methodology:

-

A this compound sample is placed on a microscope slide.

-

A laser beam of a specific wavelength is focused on the sample.

-

The scattered light is collected and passed through a spectrometer.

-

The resulting spectrum shows shifts in wavelength corresponding to the vibrational frequencies of the molecular bonds in the sample.[7]

-

These spectral bands are then assigned to specific vibrational modes of the SO₄²⁻ tetrahedra and H₂O molecules.[7]

Artificial Synthesis of this compound

This compound can be synthesized in the laboratory for experimental purposes.

Methodology 1: Aqueous Solution Method

-

Prepare an aqueous solution of potassium sulfate (K₂SO₄).[8]

-

Add gypsum (CaSO₄·2H₂O) to the potassium sulfate solution at room temperature with constant stirring.[8]

-

Allow the reaction to proceed for several hours, during which a suspension will form.[8]

-

Filter the suspension under a vacuum.

-

Dry the resulting solid in an oven to obtain this compound crystals.[8]

Methodology 2: Mechanochemical Synthesis

-

Combine stoichiometric amounts of gypsum and potassium sulfate in a high-energy ball mill.[10]

-

Set the ball-to-powder ratio (e.g., 10:1) and milling speed (e.g., 300 rpm).[10]

-

Conduct the milling for a specified duration (e.g., 5 to 60 minutes) at a controlled temperature.[10]

-

The mechanical action induces a solid-state reaction, forming phase-pure this compound without the need for a solvent.[10]

Visualizing the History and Relationships of this compound

The following diagram illustrates the timeline of the discovery of this compound and its relationship to other key concepts and minerals.

Caption: A flowchart illustrating the discovery timeline, etymology, properties, and occurrences of this compound.

References

- 1. mindat.org [mindat.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 4. This compound Mineral Data [webmineral.com]

- 5. This compound, n. meanings, etymology and more | Oxford English Dictionary [oed.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. merriam-webster.com [merriam-webster.com]

- 10. d-nb.info [d-nb.info]

Monoclinic Crystal System of Syngenite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring hydrated potassium calcium sulfate (B86663) mineral that crystallizes in the monoclinic system.[1] First described in 1872, it is found in marine evaporite deposits, as a volcanic sublimate, and in geothermal fields.[1] Beyond its geological significance, recent studies have hinted at the potential for this compound and related materials in biomedical applications, specifically as biocompatible and bioresorbable materials, which may be of interest to the drug development sector for applications such as specialized excipients or scaffolds.[2][3][4][5] This technical guide provides an in-depth analysis of the monoclinic crystal structure of this compound, detailing its crystallographic parameters, structural features, and the experimental protocols used for its characterization.

Crystallographic and Structural Properties of this compound

This compound belongs to the monoclinic crystal system, characterized by three unequal axes with one oblique intersection. Its space group is P2₁/m.[1][6] The crystal structure is comprised of layers of CaO₉ and SO₄ polyhedra, which are parallel to the ab plane. These layers are formed by infinite chains of the bassanite type. Potassium ions are situated in the interlayer space.[7][8]

The coordination environment of the Calcium (Ca²⁺) ion consists of nine oxygen atoms, forming a CaO₉ polyhedron.[7][9] One of these coordination positions is occupied by a water molecule.[7] The Potassium (K⁺) ions have a KO₁₀ coordination environment.[7] The structure also contains two symmetrically independent hexavalent sulfur (S⁶⁺) cations, each tetrahedrally coordinated to four oxygen atoms, forming regular SO₄ tetrahedra.[7]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for this compound.

Table 1: Unit Cell Parameters of this compound at Ambient Conditions

| Parameter | Value | Reference |

| a | 9.77 Å | [1][6] |

| b | 7.14 Å | [1] |

| c | 6.25 Å | [1][6] |

| β | 104.01° | [1] |

| Z (formula units per unit cell) | 2 | [1][6] |

| Space Group | P2₁/m | [1][6] |

Table 2: Selected Interatomic Distances in this compound

| Bond | Distance (Å) | Reference |

| Ca–O | 2.4008(16) - 2.7040(16) | [7] |

| 2.921 | [7] | |

| S1–O | 1.4684(16) - 1.4821(10) | [7] |

| S2–O | 1.4779(17) - 1.4846(11) | [7] |

Experimental Protocols

The characterization of this compound's crystal structure relies heavily on X-ray diffraction techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise atomic arrangement, bond lengths, and bond angles of a single crystal of this compound.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.05 x 0.05 x 0.03 mm³) is selected under an optical microscope.[7] The crystal is then mounted on a goniometer head using a cryoloop or a glass fiber.[10]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] Data collection is performed at a controlled temperature, often at low temperatures (e.g., -173 °C) to reduce thermal vibrations of the atoms.[7] A monochromatic X-ray beam, typically from a molybdenum source (Mo-Kα, λ = 0.71073 Å), is directed at the crystal.[10] The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson synthesis.[6] The structural model is then refined using least-squares methods, which minimizes the difference between the observed and calculated diffraction intensities.[10]

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases in a bulk sample and to determine the unit cell parameters.

Methodology:

-

Sample Preparation: A sample of this compound is finely ground to a powder (particle size <10 µm) to ensure a random orientation of the crystallites.[11] The powder is then packed into a sample holder.[7]

-

Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[12]

-

Data Analysis and Rietveld Refinement: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the d-spacings, which are characteristic of the crystal structure. Phase identification is achieved by comparing the experimental pattern with a database of known patterns. For quantitative analysis and precise unit cell parameter determination, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural and instrumental parameters.[13][14]

Potential Relevance to Drug Development

While this compound is not a conventional pharmaceutical material, its constituent ions (K⁺, Ca²⁺, SO₄²⁻) are biocompatible. Research into related calcium sulfate-based materials suggests potential applications in bone defect treatments and as bioresorbable materials.[2] this compound, as a component in the CaO-K₂O-SO₃-H₂O system, could be explored for similar applications.[2] The controlled synthesis of this compound with specific particle sizes could be relevant for creating novel excipients or delivery systems where biocompatibility and a defined dissolution rate are required.[3][4] At present, there is no documented evidence of this compound directly influencing specific biological signaling pathways. This remains an area for future investigation.

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the characterization of this compound.

Logical Relationship of this compound Properties and Potential Applications

Caption: Properties of this compound and potential applications.

References

- 1. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 2. Materials in the CaO-K2O-SO3-H2O System Based on Powder Mixtures including Calciolangbeinite K2Ca2(SO4)3 and Calcium Sulfate Anhydrite CaSO4 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. fkf.mpg.de [fkf.mpg.de]

- 7. microanalysis.com.au [microanalysis.com.au]

- 8. scispace.com [scispace.com]

- 9. EP0212543B1 - Process for the preparation of products containing ammonium this compound - Google Patents [patents.google.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]

- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 13. mdpi-res.com [mdpi-res.com]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Unveiling the Thermal Behavior of Syngenite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties and stability of syngenite (K₂Ca(SO₄)₂·H₂O), a double sulfate (B86663) mineral of interest in various industrial and pharmaceutical applications. Understanding its thermal decomposition pathway and stability is crucial for its effective utilization and for quality control in manufacturing processes. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual representations of its decomposition and analytical workflows.

Thermal Stability and Decomposition Pathway

This compound is a hydrated crystalline solid that exhibits thermal instability at elevated temperatures. Its decomposition is a multi-step process primarily involving dehydration followed by the transformation of the anhydrous components.

Studies have shown that this compound is stable up to approximately 200°C.[1][2] The primary decomposition event is an endothermic process that involves the loss of its water of hydration and a solid-state recrystallization. This results in the formation of crystalline K₂Ca₂(SO₄)₃ and amorphous potassium sulfate (K₂SO₄).[1][3] The decomposition can be influenced by factors such as particle size, with larger particles exhibiting slower decomposition due to the diffusion limitations of water and K₂SO₄.[1][3]

Further heating can lead to additional, more subtle thermal events. A minor endothermic sulfate loss has been observed around 450°C, though its precise origin is not yet fully understood.[1][3] The thermal behavior can also be affected by the experimental atmosphere, with studies conducted in both inert (nitrogen) and oxidizing (air) environments.[1][2]

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of this compound upon heating.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from various thermal analysis studies of this compound. These values can vary depending on the experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event | Reference |

| ~80 - 125 | ~0.5 (impurity) | Dehydration of gypsum impurity | |

| ~200 - 350 | 5.50 | Main dehydration and decomposition of this compound | [4] |

| 267 - 323 | Not specified | Main dehydration of this compound | [1][2] |

| ~450 | Minor | Unspecified sulfate loss | [1][3] |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Peak Temperature (°C) | Thermal Event | Atmosphere | Reference |

| ~122 | Endothermic | Not specified | |

| ~200 | Endothermic | Not specified | [1][3] |

| 282 | Endothermic (Decomposition) | Not specified | [4] |

| 292 | Endothermic (Decomposition of co-precipitated this compound) | Not specified | [4] |

| 267 - 323 | Endothermic | Air | [1][2] |

| 429 - 491 | Endothermic | Air | [1][2] |

| ~450 | Endothermic | Not specified | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following sections outline the typical experimental procedures for its synthesis and thermal characterization.

Synthesis of this compound for Thermal Analysis

Several methods can be employed to synthesize this compound. A common laboratory procedure involves the aqueous co-precipitation of potassium and calcium salts.

Protocol: Co-precipitation Synthesis of this compound

-

Reagent Preparation: Prepare aqueous solutions of a soluble potassium salt (e.g., K₂SO₄) and a soluble calcium salt (e.g., CaSO₄·2H₂O).[4]

-

Precipitation: Mix the solutions, often with an excess of the potassium salt, to induce the precipitation of this compound.[4] The reaction can be carried out at room temperature.

-

Aging: The precipitate can be aged in the mother liquor to improve crystallinity.

-

Isolation and Washing: The this compound crystals are isolated by filtration and washed to remove any unreacted salts.

-

Drying: The purified crystals are dried at a low temperature (e.g., in a desiccator or a low-temperature oven) to avoid premature dehydration.

Another method involves the mechanochemical synthesis from potassium sulfate and gypsum in a planetary mill.[4]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for studying the thermal stability and phase transitions of this compound.

Protocol: TGA/DSC Analysis of this compound

-

Sample Preparation: A small amount of finely ground this compound powder (typically 5-10 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum).[2]

-

Instrument Setup: The crucible is placed in a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate is applied, typically ranging from 2°C/min to 20°C/min.[1][2]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to observe all decomposition events (e.g., 500°C or higher).[2]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing dry nitrogen or air, at a specified flow rate (e.g., 50-80 mL/min).[1][2]

-

-

Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the temperatures of mass loss and the percentage of mass lost at each step. The DSC curve is analyzed to identify the temperatures of endothermic and exothermic events and to quantify the enthalpy changes associated with these transitions.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to identify the crystalline phases present as a function of temperature, providing direct evidence of the decomposition products.

Protocol: High-Temperature X-ray Diffraction of this compound

-

Sample Preparation: A thin layer of this compound powder is placed on a high-temperature resistant sample holder (e.g., a platinum plate).[2]

-

Instrument Setup: The sample holder is mounted in a high-temperature furnace attachment of an X-ray diffractometer.

-

Experimental Conditions:

-

Temperature Program: The sample is heated in a stepwise or continuous manner, with XRD patterns collected at various temperature intervals (e.g., every 5-20°C).[2] The temperature can range from ambient up to 800°C or higher.[2]

-

Atmosphere: The experiment is typically conducted under a vacuum or in a controlled atmosphere.[2]

-

-

Data Acquisition: XRD patterns are recorded at each temperature point over a specific 2θ range.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the diffraction peaks to known crystallographic databases. This allows for the direct observation of the transformation of this compound into its decomposition products.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound, from sample preparation to data interpretation.

Workflow for Thermal Analysis of this compound

Caption: A typical experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to the Occurrence of Syngenite in Marine Evaporite Deposits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syngenite, an uncommon potassium calcium sulfate (B86663) mineral with the formula K₂Ca(SO₄)₂·H₂O, is a significant indicator of specific geochemical conditions within marine evaporite deposits.[1] Its presence, paragenesis, and stability provide valuable insights into the evolution of hypersaline brines and the diagenetic processes that occur within these complex geological formations. This technical guide offers a comprehensive overview of this compound in marine evaporites, detailing its formation, associated minerals, stability conditions, and the analytical techniques used for its identification and characterization. This information is crucial for researchers in geology, geochemistry, and materials science, and may have implications for drug development professionals interested in biomineralization and crystal growth inhibition.

Geochemical Environment of this compound Formation

This compound typically forms as a diagenetic phase in marine evaporite deposits, meaning it crystallizes after the initial deposition of the primary evaporite minerals.[1] Its formation is intrinsically linked to the chemical composition of the interstitial brines that become enriched in potassium and sulfate ions during the evaporation of seawater and subsequent diagenetic reactions.

The precipitation of this compound is governed by the activities of K⁺, Ca²⁺, and SO₄²⁻ ions in the brine, as well as by temperature and pressure. Geochemical modeling using the Pitzer model, which is effective for high-salinity brines, is a key tool for understanding the thermodynamic controls on this compound precipitation.[2][3][4]

Paragenesis and Mineral Associations

This compound is found in association with a characteristic suite of evaporite minerals. In marine salt deposits, it is commonly associated with halite (NaCl) and arcanite (K₂SO₄).[1] Its formation often occurs at the expense of earlier-formed calcium sulfate minerals like gypsum (CaSO₄·2H₂O) or anhydrite (CaSO₄) when they come into contact with potassium-rich brines.

The paragenetic sequence, or the order of mineral formation, is critical for interpreting the geochemical history of the deposit. In many evaporite sequences, the precipitation order follows a general trend of increasing solubility, starting with carbonates, followed by sulfates (gypsum/anhydrite), halite, and finally potassium and magnesium salts. This compound's position within this sequence is typically in the later stages of evaporation and diagenesis, often co-precipitating with or replacing other potassium-bearing sulfates like polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O).

A simplified geochemical pathway for the formation of this compound in a marine evaporite setting can be visualized as follows:

References

Unveiling the Optical Characteristics of Syngenite: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the optical properties of syngenite (K₂Ca(SO₄)₂·H₂O), a mineral of interest in various scientific and industrial fields. This document provides a comprehensive summary of its refractive indices and other key optical characteristics, outlines the experimental methodologies for their determination, and presents visual representations of its optical crystallography and the workflow for its analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this mineral's optical behavior.

Core Optical Properties of this compound

This compound is a biaxial negative mineral belonging to the monoclinic crystal system.[1] Its transparency ranges from transparent to translucent, and it typically appears colorless, white, or with a faint yellowish hue due to inclusions.[2][3][4][5] The luster of this compound is described as vitreous or glassy.[2]

Quantitative Optical Data

The key optical parameters of this compound have been determined through various studies. The following table summarizes the quantitative data available for its refractive indices, birefringence, and optic angle.

| Optical Property | Value | Reference |

| Refractive Index (n) | ||

| nα | 1.501 | [1][2][4][6] |

| nβ | 1.5166 - 1.517 | [1][2][4][6] |

| nγ | 1.5176 - 1.518 | [1][2][4][6] |

| Birefringence (δ) | 0.0166 - 0.017 | [1][2][3][6] |

| Optic Angle (2V) | Measured: 28° - 28.3° | [1][2][4][6] |

| Calculated: 28° | [2][6] | |

| Dispersion | Relatively strong, r < v | [2][3][4][6] |

| Optical Orientation | Z = b; X ∧ c = -2.28° to -2°17' | [4][6] |

Experimental Protocols for Optical Characterization

The determination of the refractive indices of minerals like this compound is primarily conducted using the immersion method, which involves comparing the mineral grains with liquids of known refractive indices under a polarizing microscope.[7][8]

The Becke Line Test

A common and effective technique for this purpose is the Becke line test.[7]

Procedure:

-

Sample Preparation: A small sample of this compound is crushed, and fragments of a suitable size (passing through a 100-mesh sieve but retained on a finer one) are selected.[7]

-

Mounting: A few grains are placed on a microscope slide and immersed in a liquid of known refractive index. A cover slip is placed over the sample.[7]

-

Microscopic Observation: The slide is observed under a polarizing microscope with the substage lowered and the diaphragm partially closed.[7]

-

Becke Line Observation: The focus is adjusted slightly above the mineral grain. A bright line, known as the Becke line, will appear at the grain boundary.

-

Refractive Index Comparison: When the microscope tube is raised (or the stage is lowered), the Becke line will move into the medium with the higher refractive index.[8] If the line moves into the mineral grain, the mineral has a higher refractive index than the immersion oil. If it moves into the oil, the oil has a higher refractive index.[8]

-

Matching the Refractive Index: The process is repeated with a series of immersion liquids with varying refractive indices until a liquid is found where the Becke line is minimized or disappears, indicating a match between the refractive index of the mineral and the liquid.[7] At this point, the mineral grain becomes nearly invisible.[7]

-

Determining Principal Refractive Indices: For an anisotropic mineral like this compound, the principal refractive indices (nα, nβ, and nγ) are determined by orienting the crystal grains and using polarized light. By rotating the stage and observing the Becke line for different orientations, the different refractive indices can be measured.

Visualizing Optical Properties and Experimental Workflow

To better understand the optical characteristics of this compound and the process of their determination, the following diagrams are provided.

Caption: Relationship between crystallographic axes and the optical indicatrix in this compound.

Caption: Generalized workflow for determining the refractive index of a mineral using the immersion method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Mineral Data [webmineral.com]

- 3. This compound - National Gem Lab [nationalgemlab.in]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 6. mindat.org [mindat.org]

- 7. msaweb.org [msaweb.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Syngenite from Gypsum

Introduction

Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring potassium calcium sulfate (B86663) double salt mineral.[1] In laboratory and industrial settings, its synthesis is of interest for various applications. It is recognized as an effective hydration accelerator for anhydrite-based construction systems, where it acts as a nucleation seed for gypsum crystallization.[2] This property makes it a valuable alternative to potassium sulfate, which can cause undesirable side effects like salt efflorescence.[2] Furthermore, this compound is explored for its potential as a slow-release potassium fertilizer.[3]

These application notes provide detailed protocols for two primary laboratory methods for synthesizing this compound from gypsum and other calcium precursors: a solventless mechanochemical process and an aqueous solution-based synthesis.

Synthesis Methodologies

Several techniques can be employed for the synthesis of this compound.[4][5][6] Common methods include:

-

Aqueous Co-precipitation: The reaction of potassium sulfate and calcium sulfate dihydrate (gypsum) in an aqueous solution.[2]

-

Solventless Mechanochemical Synthesis: A novel, environmentally friendly method involving the high-energy milling of potassium sulfate and gypsum.[2]

-

Reaction from Other Precursors: Synthesis can also be achieved via the interaction of hot solutions of calcium nitrate (B79036) and potassium sulfate, or by reacting calcium carbonate with potassium hydrosulfate solutions.[4][5][6]

This document details the protocols for the mechanochemical and a specific aqueous solution method.

Experimental Protocols

Protocol 1: Solventless Mechanochemical Synthesis

This method offers an efficient, eco-friendly, and reproducible route for producing sub-micrometer-sized this compound crystals.[2] The process relies on high-energy ball milling to induce the chemical reaction between solid reactants.

3.1.1 Principle

The synthesis is achieved by milling potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O) in a planetary mill. The mechanical energy input facilitates the solid-state reaction to form this compound. The yield and purity of the product are dependent on parameters such as milling time, rotational speed, and the ball-to-powder ratio (BPR).[2]

3.1.2 Materials and Reagents

-

Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O)

-

Potassium Sulfate (Arcanite, K₂SO₄)

3.1.3 Equipment

-

Planetary Ball Mill

-

Milling jars and balls (e.g., made of zirconia or steel)

-

Spatula

-

Analytical Balance

3.1.4 Experimental Procedure

-

Weigh stoichiometric amounts of gypsum and potassium sulfate.

-

Load the reactants into the planetary mill jar along with the milling balls.

-

Secure the jar in the planetary mill.

-

Set the desired milling parameters: rotational speed (e.g., 200-400 rpm), milling time (e.g., 5-60 minutes), and ball-to-powder ratio (e.g., 10 to 30).[2]

-

Commence the milling process.

-

After milling is complete, carefully open the jar in a fume hood to avoid inhaling fine powder.

-

Collect the synthesized this compound powder.

-

Characterize the product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and Thermogravimetric Analysis (TGA) to determine the yield.[2]

Protocol 2: Aqueous Synthesis from Calcium Carbonate and Potassium Hydrosulfate

This method provides a robust route to synthesize this compound powder that does not contain by-products requiring removal by washing.[4][5] The reaction produces unstable carbonic acid, which decomposes into water and carbon dioxide gas.

3.2.1 Principle

Calcium carbonate (CaCO₃) powder is reacted with an aqueous solution of potassium hydrosulfate (KHSO₄). The reaction proceeds according to the following equation: 2KHSO₄ + CaCO₃ → K₂Ca(SO₄)₂·H₂O + CO₂↑ The release of gaseous CO₂ from the reaction zone is an indicator of the chemical reaction's progress.[4][5] The concentration of the KHSO₄ solution is a critical parameter influencing the purity of the resulting this compound.[4][5]

3.2.2 Materials and Reagents

-

Calcium Carbonate (CaCO₃), powder

-

Potassium Hydrosulfate (KHSO₄)

-

Deionized Water

3.2.3 Equipment

-

Glass beakers

-

Magnetic stirrer and stir bars

-

Analytical Balance

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Drying oven

3.2.4 Experimental Procedure

-

Prepare aqueous solutions of potassium hydrosulfate with desired concentrations (e.g., 0.5 M, 1.0 M, 2.0 M).[4][5]

-

Calculate and weigh the amount of CaCO₃ powder needed to achieve a KHSO₄/CaCO₃ molar ratio of 2.[4][5]

-

Place the KHSO₄ solution in a beaker with a magnetic stir bar and begin stirring.

-

Slowly add the CaCO₃ powder to the stirring solution at room temperature.

-

Continue stirring the suspension for approximately 3 hours, or until the evolution of CO₂ gas ceases.[4][5]

-

Filter the resulting precipitate using a vacuum filtration setup.

-

Wash the collected solid with deionized water to remove any unreacted soluble salts.

-

Dry the purified this compound powder in an oven at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.

-

Characterize the final product using XRD for phase identification and TGA to quantify purity and water content.

Data Presentation

The following tables summarize quantitative data from synthesis experiments.

Table 1: Influence of Milling Parameters on this compound Yield in Mechanochemical Synthesis. [2]

| Milling Time (min) | Rotational Speed (rpm) | Ball-to-Powder Ratio (BPR) | Temperature (°C) | This compound Yield (wt. %) |

| 5 | - | - | RT | ~2 |

| 10 | 300 | 10 | RT | 54 |

| 10 | 400 | 30 | RT | >90 |

| 10 | 300 | 10 | 60 | 78 |

| 10 | 300 | 10 | 100 | 84 |

| 20 | - | - | RT | 87 |

| 30 | 200-400 | 10 | RT | ~95 |

| 30 | 200-400 | 30 | RT | ~95 |

| 60 | - | - | RT | 100 |

RT = Room Temperature

Table 2: Product Composition from Aqueous Synthesis using CaCO₃ and KHSO₄. [4][5]

| KHSO₄ Solution Concentration (M) | KHSO₄/CaCO₃ Molar Ratio | Predominant Phase | This compound Content (mass %) | Gypsum Content (mass %) |

| 0.5 | 2 | Gypsum (CaSO₄·2H₂O) | - | 100 |

| 1.0 | 2 | This compound (K₂Ca(SO₄)₂·H₂O) | ~92.1 | ~7.9 |

| 2.0 | 2 | This compound (K₂Ca(SO₄)₂·H₂O) | ~98.1 | ~1.9 |

Visualizations

Diagrams illustrating the experimental workflow and chemical relationships are provided below.

Caption: Workflow for the mechanochemical synthesis of this compound.

Caption: Reaction scheme for the formation of this compound from gypsum.

References

Application Notes and Protocols for the Mechanochemical Synthesis of Phase-Pure Syngenite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring double salt of potassium and calcium sulfate (B86663).[1] This compound has garnered significant interest as an effective hydration accelerator for anhydrite (CaSO₄) in construction materials.[2] Traditional synthesis of this compound involves aqueous co-precipitation, a method that is often inefficient, uneconomical, and environmentally unfriendly due to the large volumes of water and excess potassium salts required.[1] Moreover, this conventional route typically produces large crystals (5–30 μm) that are less effective as nucleation seeds.[1]

Mechanochemical synthesis presents a novel, solvent-free, and eco-friendly alternative for the production of phase-pure, sub-micrometer this compound crystals.[2] This method offers a simple, reproducible, and scalable process for generating high-purity this compound with enhanced performance as a seeding material for gypsum crystallization.[1][2] These application notes provide a detailed protocol for the mechanochemical synthesis of phase-pure this compound, along with key experimental parameters and characterization data.

Experimental Protocols

1. Materials and Equipment

-

Precursors:

-

Potassium sulfate (K₂SO₄), analytical grade

-

Gypsum (CaSO₄·2H₂O), analytical grade

-

-

Equipment:

-

Planetary ball mill (e.g., Retsch PM 100 or similar)

-

Tungsten carbide or zirconium oxide grinding jars and balls

-

Spatula

-

Analytical balance

-

Powder X-ray diffractometer (PXRD) with Cu Kα radiation

-

Thermogravimetric analyzer (TGA)

-

Scanning electron microscope (SEM)

-

Infrared spectrometer (IR)

-

2. Synthesis Procedure

A novel, solventless mechanochemical process is employed for the synthesis of phase-pure this compound.[1] The protocol involves the high-energy milling of potassium sulfate and gypsum in a planetary ball mill.

Step-by-Step Protocol:

-

Precursor Preparation: Weigh equimolar amounts of potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O).

-

Mill Loading: Load the precursors into the grinding jar of the planetary ball mill. Add the grinding balls to achieve the desired ball-to-powder ratio (BPR).

-

Milling: Secure the grinding jar in the planetary ball mill and set the desired rotational speed and milling time. The reaction can be carried out at ambient or elevated temperatures.[1]

-

Sample Recovery: After milling, carefully open the grinding jar in a fume hood and recover the powdered product using a spatula.

-

Characterization: Analyze the obtained powder for phase purity, thermal stability, and morphology using PXRD, TGA, and SEM, respectively.

Data Presentation

The efficiency of the mechanochemical synthesis of this compound is influenced by several key parameters, including milling time, rotational speed, ball-to-powder ratio (BPR), and temperature. The following tables summarize the quantitative data from experiments conducted to optimize these parameters for achieving phase-pure this compound.

Table 1: Effect of Grinding Time on this compound Yield

Conditions: Room Temperature, 300 rpm, BPR of 10.

| Grinding Time (minutes) | This compound Yield (%) |

| 5 | ~40 |

| 10 | ~54 |

| 20 | ~80 |

| 30 | ~95 |

| 60 | >95 |

Table 2: Effect of Rotational Speed on this compound Yield

Conditions: Room Temperature, 30 minutes, BPR of 10.

| Rotational Speed (rpm) | This compound Yield (%) |

| 200 | ~75 |

| 300 | ~95 |

| 400 | >95 |

Table 3: Effect of Ball-to-Powder Ratio (BPR) on this compound Yield

Conditions: Room Temperature, 300 rpm, 30 minutes.

| Ball-to-Powder Ratio | This compound Yield (%) |

| 10 | ~95 |

| 20 | >95 |

| 30 | >95 |

Table 4: Effect of Temperature on this compound Yield

Conditions: 300 rpm, BPR of 10, 10 minutes.

| Temperature (°C) | This compound Yield (%) |

| Room Temperature | 54 |

| 60 | 78 |

| 100 | 84 |

Note: After 30 minutes of milling, all samples showed a comparable yield of ~95%, regardless of the temperature.[1]

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the mechanochemical synthesis of this compound.

Parameter Influence Diagram

Caption: Influence of synthesis parameters on product characteristics.

References

Application Notes and Protocols: Syngenite in the Construction Industry

For Researchers and Scientists in Construction Materials

These application notes provide a comprehensive overview of the role of syngenite (K₂Ca(SO₄)₂·H₂O) in the construction industry. While often considered an undesirable byproduct in Portland cement, recent research has highlighted its potential as a beneficial additive in specific applications, such as accelerating hydration and enhancing the properties of certain cementitious systems. This document outlines the synthesis of this compound, its effects on material properties, and detailed protocols for its evaluation.

Application Notes

This compound is a double sulfate (B86663) salt of potassium and calcium. In the context of construction materials, its presence can be either detrimental or advantageous, depending on the application and the formulation of the cementitious system.

-

In Portland Cement: The formation of this compound in Portland cement, resulting from the reaction between potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O), is generally considered undesirable. It can lead to a phenomenon known as "false set," where the cement paste stiffens prematurely without significant heat evolution. This premature stiffening is caused by the interlocking of this compound crystals. Even a small amount, around 1% by mass of the cement paste, can cause a significant acceleration in stiffening[1]. This can negatively impact the workability and placement of concrete. Its formation can also lead to destructive phenomena within the cement paste, increasing porosity and decreasing early strength[2].

-

As a Hydration Accelerator: In contrast to its effects in Portland cement, this compound has been intentionally used as a hydration accelerator in other systems. It is particularly effective in anhydrite-based self-leveling floor screeds. The addition of mechanochemically synthesized this compound can substantially increase both early and final strength development. However, it's important to note that it can also reduce workability and shorten the open time of the screed. This issue can be mitigated by the addition of a small amount of a retarder, such as sodium polyphosphate.

-

In Gypsum-Based Materials: The formation of this compound in gypsum plasters and dental gypsums through the addition of potassium sulfate is a known method to accelerate setting times. The this compound crystals act as nucleation sites for the growth of gypsum (calcium sulfate dihydrate) crystals, thereby speeding up the hydration process.

-

In Novel Building Materials: A patented composition combines this compound with struvite-K (KMgPO₄·6H₂O) to create fire and moisture-resistant building panels. In this application, the controlled formation of this compound is a key part of the manufacturing process.

Data Presentation

The following tables summarize the quantitative effects of this compound formation on the properties of various construction materials.

| Material System | Additive | This compound Formation | Effect on Setting Time | Reference |

| Dental Gypsum Type III | 1.5% K₂SO₄ solution | Yes | Reduced from 10 min 36s to 4 min 56s | [3] |

| Portland Cement Paste | High alkali and sulfate content | ~1% by mass | Significantly accelerated stiffening (false set) | [1] |

| Anhydrite-based self-leveling screed | Mechanochemical this compound | N/A (added directly) | Shortens open time |

| Material System | Additive | This compound Formation | Effect on Compressive Strength | Reference |

| Dental Gypsum Type III | 1.5% K₂SO₄ solution | Yes | 1-hour strength increased, but 24-hour and 7-day strengths were not significantly higher than the control. | [3] |

| Portland Cement Paste | High alkali and sulfate content | Yes | Can lead to a decrease in early strength due to increased porosity. | [2] |

| Anhydrite-based self-leveling screed | Mechanochemical this compound | N/A (added directly) | Substantially increases early and final strength. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the evaluation of its effects on the properties of cementitious materials.

Synthesis of this compound

3.1.1. Precipitation Method

This protocol describes the synthesis of this compound through the reaction of potassium sulfate and calcium sulfate in an aqueous solution.

Materials and Equipment:

-

Potassium sulfate (K₂SO₄)

-

Calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

-

Mortar and pestle

Procedure:

-

Prepare a potassium sulfate solution by dissolving K₂SO₄ in deionized water in a beaker. The concentration can be varied depending on the desired yield and crystal size.

-

Gently heat the solution while stirring until all the K₂SO₄ has dissolved.

-

Slowly add a stoichiometric amount of CaSO₄·2H₂O powder to the K₂SO₄ solution while continuously stirring. The molar ratio of K₂SO₄ to CaSO₄·2H₂O should be 1:1.

-

Continue stirring the suspension for a predetermined period (e.g., 24 hours) at a constant temperature.

-

After the reaction period, turn off the stirrer and allow the precipitate to settle.

-

Separate the this compound precipitate from the solution by vacuum filtration.

-